molecular formula C20H31N3O2 B4171898 N-[4-(4-butyryl-1-piperazinyl)phenyl]hexanamide

N-[4-(4-butyryl-1-piperazinyl)phenyl]hexanamide

Cat. No. B4171898
M. Wt: 345.5 g/mol
InChI Key: FJSCTXFWUSZZHC-UHFFFAOYSA-N
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Description

N-[4-(4-butyryl-1-piperazinyl)phenyl]hexanamide, commonly known as Boc-Pip-6, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of piperazine derivatives and is widely used in the synthesis of various pharmaceuticals.

Mechanism of Action

Boc-Pip-6 exerts its pharmacological effects through the inhibition of various enzymes and receptors in the central nervous system. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. Moreover, Boc-Pip-6 has been demonstrated to act as a selective serotonin reuptake inhibitor (SSRI), which enhances the levels of serotonin in the brain, leading to an improvement in mood and cognitive function.
Biochemical and Physiological Effects:
Boc-Pip-6 has been shown to exhibit various biochemical and physiological effects in animal models. It has been demonstrated to possess anti-inflammatory and analgesic properties, which are attributed to its ability to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Moreover, Boc-Pip-6 has been shown to possess anticonvulsant properties, which are attributed to its ability to modulate the activity of various ion channels in the brain.

Advantages and Limitations for Lab Experiments

Boc-Pip-6 has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. Moreover, it exhibits a high degree of selectivity towards its target enzymes and receptors, making it a promising candidate for drug development. However, Boc-Pip-6 has certain limitations for lab experiments. It exhibits poor solubility in water, which can limit its bioavailability and efficacy. Moreover, its pharmacokinetic properties have not been extensively studied, which can limit its potential applications in drug development.

Future Directions

There are several future directions for the research and development of Boc-Pip-6. One potential direction is to investigate its potential applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Moreover, further studies are needed to investigate its pharmacokinetic properties, bioavailability, and toxicity profile. Additionally, the development of novel analogs of Boc-Pip-6 with improved pharmacological properties could lead to the discovery of new therapeutic agents for various diseases.

Scientific Research Applications

Boc-Pip-6 has been extensively used in scientific research for its potential applications in drug discovery and development. It has been shown to exhibit inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Moreover, Boc-Pip-6 has been demonstrated to possess anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of various neurological disorders.

properties

IUPAC Name

N-[4-(4-butanoylpiperazin-1-yl)phenyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c1-3-5-6-8-19(24)21-17-9-11-18(12-10-17)22-13-15-23(16-14-22)20(25)7-4-2/h9-12H,3-8,13-16H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSCTXFWUSZZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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